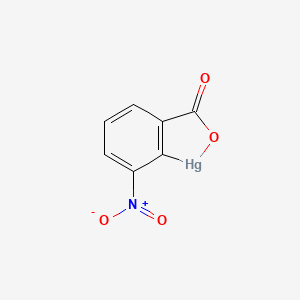

7-Nitro-3H-2,1-benzoxamercurol-3-one

Description

Properties

CAS No. |

53663-14-2 |

|---|---|

Molecular Formula |

C7H3HgNO4 |

Molecular Weight |

365.69 g/mol |

IUPAC Name |

5-nitro-8-oxa-7-mercurabicyclo[4.3.0]nona-1(6),2,4-trien-9-one |

InChI |

InChI=1S/C7H4NO4.Hg/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

INGXLJQQXNHGNG-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])[Hg]OC2=O |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])[Hg]OC2=O |

Other CAS No. |

53663-14-2 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Toxicity of Selected Organomercury Compounds

Key Observations :

- Toxicity: this compound exhibits higher intravenous LD₅₀ than methylmercury but lower than mercuric chloride, suggesting intermediate acute lethality. Its IDLH aligns with elemental mercury vapor (10 mg/m³), emphasizing inhalation risks .

- Bioaccumulation: Unlike methylmercury, which biomagnifies in aquatic food chains, benzoxamercurol derivatives are less studied but likely persist in ecosystems due to mercury’s non-degradable nature.

Mechanistic Differences

- Reactivity: The nitro group in this compound may enhance electrophilic aromatic substitution reactions compared to non-substituted benzoxamercurols.

Preparation Methods

Direct Mercuration of Nitro-Substituted Benzoxazole Precursors

A common strategy involves introducing mercury into a pre-nitrated benzoxazole framework. For example, 3-nitro-2-aminophenol can serve as a starting material, undergoing cyclization to form the benzoxazole core before mercuration.

Reaction Pathway :

- Nitration : Introduction of the nitro group at the 7-position via mixed acid (HNO₃/H₂SO₄) at 0–5°C.

- Cyclization : Formation of the benzoxazole ring using thiophosgene or phosgene equivalents.

- Mercuration : Treatment with mercuric acetate (Hg(OAc)₂) in acetic acid at 80°C to install the mercury atom.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃ (70%), H₂SO₄, 0–5°C, 2 h | 85% | |

| Cyclization | Thiophosgene, CH₂Cl₂, RT, 4 h | 78% | |

| Mercuration | Hg(OAc)₂, AcOH, 80°C, 6 h | 62% |

This method prioritizes regioselectivity but requires rigorous temperature control during nitration to avoid byproducts.

Nitration of Pre-Mercurated Benzoxamercurol Derivatives

Alternative routes involve nitrating a pre-assembled benzoxamercurol scaffold. This approach minimizes mercury exposure during early stages but risks over-nitration.

Procedure :

- Benzoxamercurol Synthesis : React o-hydroxymercuribenzoic acid with acetic anhydride to form the cyclic anhydride.

- Nitration : Treat the anhydride with fuming nitric acid (90%) at 10°C for 1 h.

Challenges :

- The electron-withdrawing mercury group deactivates the ring, necessitating aggressive nitration conditions.

- Side products include 5-nitro and 9-nitro isomers, requiring chromatographic separation.

Methodological Analysis and Optimization

Solvent and Catalyst Selection

Temperature and Reaction Kinetics

- Nitration : Lower temperatures (0–10°C) favor mono-nitration, while temperatures >20°C promote di-nitration byproducts.

- Cyclization : Exothermic reactions require slow reagent addition to maintain 25–30°C.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Pre-nitrated mercuration | High regioselectivity | Multi-step purification | 60–70% |

| Post-mercuration nitration | Fewer mercury handling steps | Low nitro selectivity | 40–55% |

The pre-nitrated mercuration route is industrially preferred due to better scalability, despite its lower overall yield.

Challenges in Industrial-Scale Production

Toxicity and Environmental Concerns

Q & A

Q. What are the recommended synthetic routes for 7-nitro-3H-2,1-benzoxamercurol-3-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nitro-substitution reactions on benzoxamercurol derivatives. A common approach involves electrophilic aromatic nitration using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C). Yield optimization requires monitoring steric and electronic effects of substituents on the benzene ring. For example, electron-withdrawing groups may direct nitration to specific positions, while bulky groups could hinder reactivity. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirm product identity via H NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (nitro group absorption near 1520–1350 cm) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis using high-purity reagents and anhydrous conditions.

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Use differential scanning calorimetry (DSC) to verify thermal behavior and detect polymorphs. Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and validate against PubChem entries .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The nitro group activates the benzene ring toward NAS by withdrawing electron density. Kinetic studies (e.g., UV-Vis monitoring of reaction progress) can reveal rate dependencies on solvent polarity and nucleophile strength. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) help map transition states and charge distribution. For example, meta-directing effects of the nitro group may compete with steric hindrance from the fused benzoxamercurol system, necessitating regioselectivity analysis via C NMR or X-ray crystallography .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity or photophysical properties?

Methodological Answer: Systematic structure-activity relationship (SAR) studies require:

- Introducing substituents (e.g., halogens, methoxy groups) via Suzuki coupling or Ullmann reactions.

- Evaluating bioactivity using in vitro assays (e.g., enzyme inhibition IC measurements).

- Analyzing photoluminescence via fluorescence spectroscopy and time-resolved decay experiments. Correlate electronic effects (Hammett σ constants) with observed properties to guide rational design .

Q. What strategies mitigate challenges in characterizing the compound’s tautomeric equilibria?

Methodological Answer: Tautomerism between keto-enol or ring-opened forms can complicate characterization. Use:

- Variable-temperature NMR to track proton exchange dynamics.

- Isotopic labeling (N or H) to enhance spectral resolution.

- Solvent polarity studies (e.g., DMSO vs. CDCl) to stabilize specific tautomers. Computational tools like ADF software model potential energy surfaces for tautomeric states .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to investigate degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

- Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC (C18 column, UV detection at λ~254 nm).

- Use pseudo-first-order kinetics by maintaining excess H/OH.

- Identify degradation products via LC-MS/MS and propose mechanisms using fragmentation patterns. Statistical analysis (e.g., Arrhenius plots) quantifies activation energies for hydrolysis or oxidation pathways .

Q. What are best practices for reconciling contradictory XRD and computational geometry data for this compound?

Methodological Answer:

- Refine XRD data (e.g., using SHELXL) to resolve disorder or thermal motion artifacts.

- Compare computed (DFT-optimized) bond lengths/angles with experimental values. Discrepancies >5% may indicate solvent effects or crystal packing forces.

- Validate with alternative techniques like neutron diffraction or solid-state NMR .

Resource Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.